![molecular formula C9H16KNO3 B1392867 Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate CAS No. 1258649-58-9](/img/structure/B1392867.png)

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate

Descripción general

Descripción

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, commonly referred to as KMEPA, is a compound that has been investigated for its potential applications in scientific research. KMEPA is a small molecule that is able to bind to a variety of targets in the body, allowing it to be used as a research tool to study biological processes.

Aplicaciones Científicas De Investigación

- Field : Environmental Science

- Application : The compound is used in air analysis .

- Method : Air containing vapours of ethylene glycol derivatives is drawn through n-heptane by means of a sampling pump so that the substances can be absorbed and then analysed by flame ionization gas chromatography .

- Results : The quantitative evaluation makes use of calibration curves in which the concentration of the individual ethylene glycol derivatives in calibration standards are plotted versus the peak areas .

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives .

- Method : The compound is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .

- Results : The synthesized compound is then used in the development of new pharmaceuticals .

Air Analysis

Pharmaceutical Synthesis

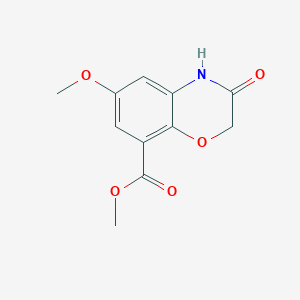

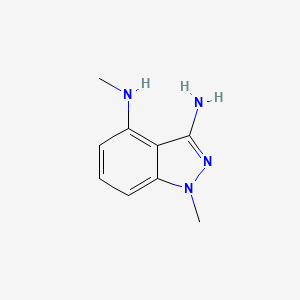

- Field : Medicinal Chemistry

- Application : The pyrrolidine ring, a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The pyrrolidine ring is used to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

- Field : Medicinal Chemistry

- Application : Phenoxy acetic acid, which can be derived from the compound, is used in the synthesis of phenoxy acetamide and its derivatives .

- Method : Phenoxy acetic acid is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .

- Results : The synthesized compound is then used in the development of new pharmaceuticals .

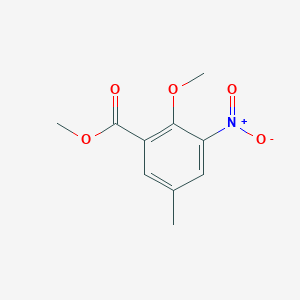

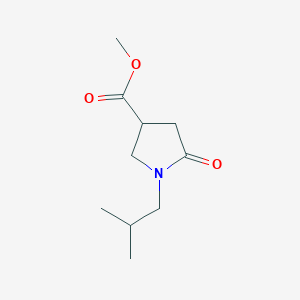

- Field : Virology

- Application : Indole derivatives, which can be synthesized from the compound, have been reported as antiviral agents .

- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives are prepared .

- Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Drug Discovery

Phenoxy Acetamide Derivatives

Antiviral Agents

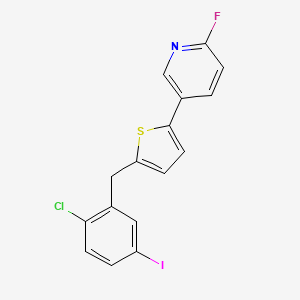

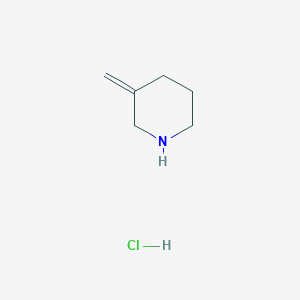

- Flow Synthesis of 2-Methylpyridines

- Field : Organic Chemistry

- Application : The compound can be used in the flow synthesis of 2-methylpyridines .

- Method : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- Results : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Propiedades

IUPAC Name |

potassium;2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.K/c1-13-6-5-10-4-2-3-8(10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESQNAOUPQHBAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC1CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |

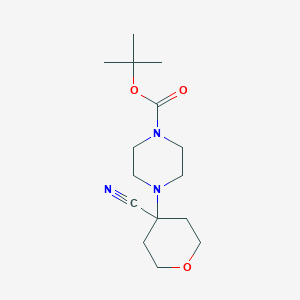

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)

![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)